

Exploring the therapeutic potential of MM 47755

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Compound of Interest

Compound Name: MM 47755

Cat. No.: B1677347

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An In-depth Technical Guide on the Therapeutic Potential of **MM 47755**

Introduction

MM 47755, also known as 8-O-Methyltetrangomycin and 6-Deoxy-8-O-methylrabelomycin, is a naturally occurring antibiotic belonging to the angucyclinone class.^{[1][2]} Isolated from *Streptomyces* species, this compound has demonstrated notable antibacterial activity and is a subject of interest in the development of new antimicrobial agents.^{[1][3]} This document provides a comprehensive overview of the available technical data on **MM 47755**, including its therapeutic potential, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

MM 47755 is a benz[a]anthraquinone derivative with the molecular formula C₂₀H₁₆O₅ and a molecular weight of 336.34.^[2]

Property	Value
CAS Number	117620-87-8
Molecular Formula	C ₂₀ H ₁₆ O ₅
Molecular Weight	336.34
Other Names	8-O-Methyltetrangomycin, 6-Deoxy-8-O-methylrabelomycin

Therapeutic Potential

The primary therapeutic potential of **MM 47755** lies in its antibacterial properties. It has shown inhibitory activity against a range of Gram-positive bacteria, including multi-resistant strains.^[1] In addition to its antibacterial action, some sources suggest potential antifungal and cytotoxic activities, which are common among angucyclinone antibiotics.^{[4][5]}

Antibacterial Activity

Quantitative data on the antibacterial efficacy of **MM 47755** is available in the form of Minimum Inhibitory Concentration (MIC) values.

Target Organism	Strain	MIC (µg/mL)
Staphylococcus aureus	Smith	12.5
Staphylococcus aureus	MS9610 (multi-resistant)	12.5
Micrococcus luteus	PCI 1001	25
Bacillus subtilis	NRRLB-558	12.5

[Source:
MedchemExpress.com^[1]]

Mechanism of Action

While the specific mechanism of action for **MM 47755** has not been explicitly detailed in the available literature, its classification as an angucyclinone antibiotic provides insights into its likely mode of action. Angucyclinones are aromatic polyketides synthesized via a type II polyketide synthase (PKS) pathway.^[5] These compounds are known to exhibit a variety of biological activities, often related to the inhibition of bacterial enzymes or interference with DNA replication.^[5]

Experimental Protocols

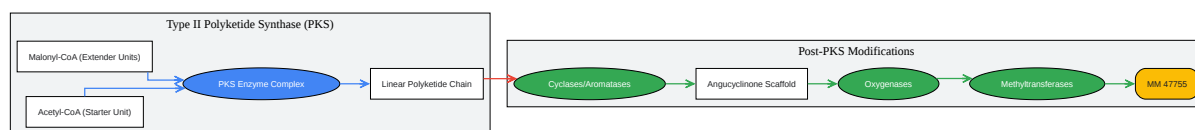
Determination of Minimum Inhibitory Concentration (MIC)

The provided data on MIC values would have been determined using standard microbiological techniques. A typical protocol for MIC determination is as follows:

- **Preparation of Bacterial Inoculum:** A standardized suspension of the target bacterium is prepared, typically to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Serial Dilution of **MM 47755**:** The compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) to create a range of concentrations.
- **Inoculation:** Each dilution of the compound is inoculated with the bacterial suspension.
- **Incubation:** The inoculated dilutions are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **Observation:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Biosynthesis of Angucyclinones

The biosynthesis of angucyclinones like **MM 47755** is a complex process involving a type II polyketide synthase (PKS) multienzyme complex. The general pathway involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the final benz[a]anthracene core structure.



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Caption: Generalized biosynthetic pathway of angucyclinones like **MM 47755**.

Conclusion

MM 47755 is an angucyclinone antibiotic with demonstrated in vitro activity against clinically relevant bacteria, including multi-resistant *Staphylococcus aureus*. While further research is needed to fully elucidate its mechanism of action and to evaluate its potential in preclinical and clinical settings, the existing data suggests that **MM 47755** and its analogs are promising leads for the development of new antibacterial therapies. The total synthesis of **MM 47755** has been achieved, which opens avenues for the generation of novel derivatives with improved pharmacological properties.^{[6][7][8]}

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